E-3620

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

151213-86-4 |

|---|---|

Molekularformel |

C20H27Cl2N3O2 |

Molekulargewicht |

412.3 g/mol |

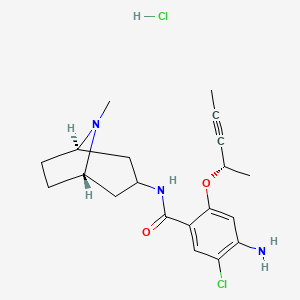

IUPAC-Name |

4-amino-5-chloro-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride |

InChI |

InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1 |

InChI-Schlüssel |

GMHMNKHDLXRRGF-LZMJSSQSSA-N |

Isomerische SMILES |

CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl |

Kanonische SMILES |

CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of E-3620 in the Gastrointestinal Tract: A Review of Available Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

E-3620, a compound developed by Eisai, has been investigated for its potential as a gastroprokinetic agent. While initial inquiries suggested a potential role as a motilin receptor agonist, a thorough review of the available scientific literature indicates that the primary mechanism of action for this compound is dual antagonism of the 5-hydroxytryptamine receptor 3 (5-HT3) and agonism of the 5-hydroxytryptamine receptor 4 (5-HT4). There is currently no substantial evidence to support the claim of this compound acting as a motilin agonist. Furthermore, the development of this compound appears to have been discontinued, as it is not listed in the current clinical pipeline of Eisai. This guide will synthesize the available information on the 5-HT3 antagonist and 5-HT4 agonist properties of this compound and the general roles of these pathways in gastrointestinal motility.

Introduction: The Serotonergic Regulation of Gastrointestinal Function

The gastrointestinal (GI) tract is endowed with a complex intrinsic nervous system, the enteric nervous system (ENS), which plays a crucial role in regulating motility, secretion, and blood flow. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter and signaling molecule within the GI tract, with approximately 95% of the body's serotonin being produced and located in the gut. 5-HT exerts its diverse effects by binding to a variety of receptor subtypes. Among these, the 5-HT3 and 5-HT4 receptors are of particular pharmacological interest for the treatment of GI motility disorders.

This compound: A Dual 5-HT3 Antagonist and 5-HT4 Agonist

Early reports from the early 2000s identified this compound as a gastroprokinetic agent undergoing Phase II clinical trials in Japan. Its mechanism of action was described as a dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist. This dual activity is theoretically advantageous for treating disorders of gut motility by simultaneously blocking inhibitory signals and promoting prokinetic pathways.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons, as well as on vagal and spinal afferent nerve terminals. Activation of 5-HT3 receptors by serotonin generally leads to nausea, vomiting, and visceral pain. In the context of motility, 5-HT3 receptor activation can have complex and sometimes contradictory effects, but is often associated with a slowing of colonic transit.

Mechanism of Action: By antagonizing the 5-HT3 receptor, this compound would be expected to:

-

Reduce nausea and vomiting.

-

Decrease visceral hypersensitivity and pain.

-

Potentially modulate and, in some contexts, accelerate colonic transit by blocking inhibitory signals.

5-HT4 Receptor Agonism

The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. These receptors are predominantly located on enteric neurons and play a crucial role in promoting peristalsis and gastrointestinal secretion.

Mechanism of Action: As a 5-HT4 receptor agonist, this compound would be expected to:

-

Enhance the release of acetylcholine from enteric motor neurons.

-

Stimulate smooth muscle contraction and increase the frequency and force of peristaltic waves.

-

Accelerate gastric emptying, small bowel, and colonic transit.

The synergistic action of 5-HT3 antagonism and 5-HT4 agonism could therefore offer a comprehensive approach to managing symptoms of functional gastrointestinal disorders characterized by delayed transit and visceral discomfort.

Contrasting with the Motilin Receptor Agonist Hypothesis

The initial query for this guide suggested this compound acts as a motilin receptor agonist. Motilin is a 22-amino acid peptide hormone that is secreted by endocrine cells in the upper small intestine. Its receptor is a G-protein coupled receptor that, when activated, initiates a powerful contractile wave in the stomach and small intestine, known as the migrating motor complex (MMC), which occurs during the fasting state. Erythromycin and its derivatives are well-known motilin receptor agonists and are used clinically as prokinetic agents.

Despite a targeted search for a link between this compound and the motilin receptor, no scientific literature, clinical trial data, or company publications were found to substantiate this claim. The available evidence consistently points towards the dual serotonergic mechanism of action.

Quantitative Data and Experimental Protocols: A Gap in the Literature

A significant challenge in providing a detailed technical guide on this compound is the lack of publicly available quantitative data and detailed experimental protocols. Due to the apparent discontinuation of its development, the detailed pharmacological and clinical data that would typically be published for a drug candidate are not accessible. Therefore, it is not possible to provide structured tables of quantitative data or detailed methodologies for key experiments specifically for this compound.

Visualizing the Proposed Signaling Pathways

While specific data for this compound is unavailable, the general signaling pathways for 5-HT3 and 5-HT4 receptors in an enteric neuron can be visualized.

Caption: Proposed dual mechanism of this compound in an enteric neuron.

Conclusion

E-3620: A Dual 5-HT3 Antagonist and 5-HT4 Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3620 is a novel small molecule that exhibits a dual pharmacological profile, acting as both a potent antagonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor and an agonist for the 5-hydroxytryptamine type 4 (5-HT4) receptor. Developed by Eisai Co., Ltd., this compound was investigated for its therapeutic potential in gastrointestinal motility disorders. The compound progressed to Phase II clinical trials for dyspepsia and irritable bowel syndrome but was subsequently discontinued. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core pharmacological properties.

Chemical Identity: The chemical name for this compound is ([3(S)-endo]-4-amino-5-chloro-N-(8-methyl-8-azabicyclo[3.2.1-]oct-3-yl-2-[(1-methyl-2-butynyl)oxy]benzamide).

Core Pharmacological Properties

This compound's unique dual-action mechanism was designed to offer a synergistic approach to treating complex gastrointestinal disorders. By antagonizing the 5-HT3 receptor, this compound was expected to alleviate symptoms such as nausea, vomiting, and abdominal pain, which are often mediated by this receptor. Simultaneously, its agonistic activity at the 5-HT4 receptor was intended to promote gastrointestinal motility, addressing symptoms like constipation and delayed gastric emptying.

Despite extensive searches of scientific literature, patents, and clinical trial databases, specific quantitative data on the binding affinities (Ki), and functional potencies (IC50 for antagonism and EC50 for agonism) of this compound at the 5-HT3 and 5-HT4 receptors are not publicly available. A key reference, a 1994 conference abstract titled "E3620: A novel 5-HT4 receptor agonist and 5-HT3 receptor antagonist," likely contains this critical information, but the full abstract is not accessible in public domains.

Signaling Pathways

The therapeutic rationale for a dual 5-HT3 antagonist/5-HT4 agonist is rooted in the distinct signaling pathways of these two receptors in the gastrointestinal tract.

5-HT3 Receptor Signaling Pathway (Antagonism)

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+), causing depolarization of enteric neurons. This can trigger the release of various neurotransmitters, leading to sensations of nausea and pain, as well as increased visceral sensitivity. This compound, as an antagonist, would block these effects.

Caption: Antagonistic action of this compound on the 5-HT3 receptor signaling pathway.

5-HT4 Receptor Signaling Pathway (Agonism)

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets to facilitate the release of pro-kinetic neurotransmitters like acetylcholine (ACh), ultimately enhancing gastrointestinal motility.

Caption: Agonistic action of this compound on the 5-HT4 receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on standard pharmacological practices for this class of compounds, the following methodologies would have likely been employed.

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for the 5-HT3 and 5-HT4 receptors, competitive radioligand binding assays would have been performed.

Caption: A generalized workflow for a competitive radioligand binding assay.

Functional Assays

To assess the functional activity of this compound, in vitro cell-based assays would have been necessary.

-

5-HT3 Receptor Antagonism: The antagonist activity (IC50) would likely be determined by measuring the ability of this compound to inhibit 5-HT-induced responses in cells expressing the 5-HT3 receptor. This could be measured via calcium influx assays or electrophysiological techniques (e.g., patch-clamp) to measure ion channel activity.

-

5-HT4 Receptor Agonism: The agonist activity (EC50) would be quantified by measuring the ability of this compound to stimulate a downstream signaling event in cells expressing the 5-HT4 receptor. A common method is to measure the production of cyclic AMP (cAMP).

Caption: Generalized workflows for functional assays to determine IC50 and EC50.

Conclusion

This compound represents a rational drug design approach for the treatment of complex gastrointestinal motility disorders by targeting two key serotonin receptors with opposing but complementary actions. While the compound's development was discontinued, the concept of a dual 5-HT3 antagonist/5-HT4 agonist remains a potentially valuable therapeutic strategy. The lack of publicly available quantitative pharmacological data and detailed experimental protocols for this compound limits a full in-depth analysis of its properties. Further disclosure of preclinical and early clinical data by the developers would be necessary for a complete scientific understanding of this compound.

Preclinical Pharmacology of Eisai Compound E-3620: A Technical Overview

Disclaimer: The development of Eisai compound E-3620, a 5-HT3 receptor antagonist and 5-HT4 receptor agonist, was discontinued.[1] Consequently, detailed preclinical data for this specific compound are not extensively available in the public domain. This technical guide provides a comprehensive overview of the expected preclinical pharmacology for a compound with this dual mechanism of action, based on the general principles of 5-HT3 receptor antagonism and 5-HT4 receptor agonism in the context of gastrointestinal disorders. The data presented in tables and the methodologies described are representative of the types of studies that would have been conducted.

Introduction

Eisai's this compound was investigated for the treatment of digestive system disorders.[1] Its pharmacological profile as a dual 5-hydroxytryptamine (5-HT) receptor modulator, specifically a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, suggests a multifaceted approach to managing gastrointestinal motility and sensation.[1][2] This technical guide outlines the putative preclinical pharmacology of this compound, detailing its mechanism of action, and the expected results from key in vitro and in vivo studies.

Mechanism of Action

This compound is designed to interact with two distinct serotonin receptor subtypes that play crucial roles in regulating gastrointestinal function:

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Its activation in the gastrointestinal tract and the central nervous system is associated with nausea, vomiting, and visceral pain perception. Antagonism of this receptor is a well-established mechanism for antiemetic and analgesic effects.

-

5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling pathway promotes the release of acetylcholine, leading to enhanced peristalsis and accelerated gastric emptying.

The dual pharmacology of this compound would theoretically offer a synergistic effect: the 5-HT4 agonism would address symptoms of dysmotility such as delayed gastric emptying, while the 5-HT3 antagonism would alleviate associated symptoms like nausea and visceral hypersensitivity.

In Vitro Pharmacology

A comprehensive in vitro preclinical assessment would be essential to characterize the potency, selectivity, and functional activity of this compound at its target receptors.

Receptor Binding Affinity

Radioligand binding assays would be employed to determine the affinity of this compound for human and relevant animal 5-HT3 and 5-HT4 receptors. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 1: Representative In Vitro Receptor Binding Affinity Data

| Receptor Subtype | Radioligand | Tissue/Cell Line | This compound Ki (nM) [Hypothetical] |

| Human 5-HT3 | [3H]Granisetron | HEK293 cells expressing h5-HT3R | 1.5 |

| Rat 5-HT3 | [3H]Granisetron | Rat cortical membranes | 2.3 |

| Human 5-HT4 | [3H]GR113808 | HEK293 cells expressing h5-HT4R | 15.8 |

| Rat 5-HT4 | [3H]GR113808 | Rat striatal membranes | 21.4 |

Ki (inhibition constant) is a measure of binding affinity. Lower values indicate higher affinity.

Functional Activity

Functional assays are crucial to determine whether this compound acts as an antagonist or agonist at its target receptors and to quantify its potency.

Table 2: Representative In Vitro Functional Activity Data

| Assay Type | Receptor | Cell Line / Tissue | Parameter | This compound Potency [Hypothetical] |

| 5-HT-induced inward current | 5-HT3 | N1E-115 cells | IC50 (nM) | 3.2 |

| cAMP accumulation | 5-HT4 | HEK293 cells expressing h5-HT4R | EC50 (nM) | 25.1 |

| Guinea pig colon relaxation | 5-HT4 | Isolated guinea pig colon | EC50 (nM) | 33.7 |

IC50 (half maximal inhibitory concentration) measures the potency of an antagonist. EC50 (half maximal effective concentration) measures the potency of an agonist.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT3 and 5-HT4 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human or rat receptor subtypes (e.g., HEK293 cells) or from specific animal tissues (e.g., rat cortex for 5-HT3, rat striatum for 5-HT4).

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [3H]Granisetron for 5-HT3, [3H]GR113808 for 5-HT4) and varying concentrations of this compound.

-

Incubation and Termination: The reaction is allowed to reach equilibrium and then terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT3 receptor.

Methodology:

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the inward current induced by the application of serotonin (5-HT), a 5-HT3 receptor agonist.

-

Antagonist Application: Cells are pre-incubated with varying concentrations of this compound before the application of 5-HT.

-

Data Analysis: The concentration of this compound that inhibits 50% of the 5-HT-induced current (IC50) is calculated.

Objective: To determine the functional agonist potency (EC50) of this compound at the 5-HT4 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT4 receptor are used.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined.

In Vivo Pharmacology

Animal models are used to assess the efficacy of this compound in a physiological context, particularly its effects on gastrointestinal motility and visceral sensitivity.

Gastric Emptying Studies

Objective: To evaluate the prokinetic effect of this compound on gastric emptying.

Methodology:

-

Animal Model: Rats or mice are fasted overnight.

-

Dosing: Animals are orally administered either vehicle or this compound at various doses.

-

Test Meal: After a set period, a non-absorbable marker (e.g., phenol red) mixed with a semi-solid meal is administered orally.

-

Measurement: After a defined time, the animals are euthanized, and the amount of marker remaining in the stomach is quantified spectrophotometrically.

-

Data Analysis: Gastric emptying is calculated as the percentage of the marker that has exited the stomach.

Table 3: Representative In Vivo Gastric Emptying Data

| Animal Model | This compound Dose (mg/kg, p.o.) [Hypothetical] | Gastric Emptying (% increase vs. vehicle) |

| Rat | 1 | 15 |

| Rat | 3 | 35 |

| Rat | 10 | 58 |

Colonic Transit Studies

Objective: To assess the effect of this compound on colonic transit time.

Methodology:

-

Animal Model: Rats or mice are used.

-

Marker Administration: A non-absorbable marker (e.g., carmine red) is administered orally.

-

Dosing: Animals are treated with vehicle or this compound.

-

Measurement: The time to the first appearance of the colored feces is recorded.

-

Data Analysis: A decrease in the transit time indicates a prokinetic effect.

Visceral Hypersensitivity Model

Objective: To determine the effect of this compound on visceral pain perception.

Methodology:

-

Animal Model: A model of visceral hypersensitivity is induced in rats, for example, by neonatal colon irritation.

-

Colorectal Distension: A balloon is inserted into the colon, and visceral sensitivity is assessed by measuring the abdominal withdrawal reflex in response to graded pressures of balloon distension.

-

Dosing: The effect of this compound on the visceral pain threshold is evaluated after administration.

-

Data Analysis: An increase in the pressure threshold required to elicit a pain response indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Conclusion

While specific preclinical data for Eisai's this compound are not publicly available due to the discontinuation of its development, its pharmacological profile as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist provides a strong rationale for its investigation in gastrointestinal disorders. The expected preclinical profile would demonstrate high affinity and potency at both receptor subtypes, translating to prokinetic and anti-emetic/analgesic effects in relevant in vivo models. The combination of these two mechanisms of action holds therapeutic potential for complex conditions like functional dyspepsia and irritable bowel syndrome, where both dysmotility and visceral hypersensitivity are key pathological features.

References

E-3620: A Dual-Acting Serotonergic Agent for Gastrointestinal Disorders

An In-depth Technical Guide on the Preclinical Interaction of E-3620 with Serotonin Receptors in the Gut

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an experimental compound developed by Eisai Co., Ltd., characterized by a dual mechanism of action on the serotonin receptor system. It functions as a potent antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor and as an agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor. This unique pharmacological profile positioned this compound as a potential therapeutic agent for digestive system disorders, leveraging the distinct roles of these two serotonin receptor subtypes in the regulation of gastrointestinal motility and sensation. Although the clinical development of this compound has been discontinued, its preclinical pharmacology provides a valuable case study in the rational design of dual-target ligands for complex gastrointestinal diseases. This technical guide synthesizes the available preclinical data on this compound, focusing on its interaction with 5-HT3 and 5-HT4 receptors in the gut, including quantitative pharmacological parameters, experimental methodologies, and the implicated signaling pathways.

Introduction to this compound and Serotonin Receptors in the Gut

Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter and paracrine signaling molecule within the gastrointestinal (GI) tract. Enterochromaffin cells in the gut mucosa synthesize and store the vast majority of the body's serotonin, which, upon release, modulates a wide array of physiological processes, including intestinal motility, secretion, and visceral sensation. These effects are mediated by a diverse family of 5-HT receptors expressed on enteric neurons, smooth muscle cells, and epithelial cells.

The 5-HT3 and 5-HT4 receptors are key players in the serotonergic regulation of gut function. The 5-HT3 receptor is a ligand-gated ion channel, and its activation on enteric neurons is primarily associated with nausea, vomiting, and visceral pain perception. Consequently, 5-HT3 receptor antagonists are established antiemetics. The 5-HT4 receptor, a G-protein coupled receptor, is predominantly involved in the facilitation of peristalsis and intestinal secretion. Agonism at this receptor is a therapeutic strategy for constipation-predominant irritable bowel syndrome (IBS-C) and other motility disorders.

This compound was designed to concurrently target both of these receptors, with the therapeutic rationale of inhibiting the undesirable effects of 5-HT3 receptor activation while promoting prokinetic activity through 5-HT4 receptor agonism.

Quantitative Pharmacology of this compound

Preclinical evaluation of this compound has characterized its binding affinity and functional activity at both 5-HT3 and 5-HT4 receptors. A 1994 study provides the key in vitro pharmacological data for this compound.

| Receptor Target | Parameter | Value | Species/Tissue |

| 5-HT3 Receptor | pKi | 9.0 | Rat cerebral cortex |

| pA2 | 8.8 | Guinea-pig isolated ileum | |

| 5-HT4 Receptor | pEC50 | 7.5 | Guinea-pig isolated ileum |

| Intrinsic Activity | 0.8 (relative to 5-HT) | Guinea-pig isolated ileum |

Table 1: In Vitro Pharmacological Profile of this compound

Experimental Protocols

The following methodologies were employed to determine the in vitro pharmacological profile of this compound.

5-HT3 Receptor Binding Assay

-

Objective: To determine the binding affinity (pKi) of this compound for the 5-HT3 receptor.

-

Tissue Preparation: Membranes were prepared from rat cerebral cortex.

-

Radioligand: [3H]-GR65630, a selective 5-HT3 receptor antagonist.

-

Procedure:

-

Incubate cortical membranes with various concentrations of this compound and a fixed concentration of [3H]-GR65630.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-GR65630 binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

5-HT3 Receptor Functional Antagonism Assay

-

Objective: To determine the functional antagonist potency (pA2) of this compound at the 5-HT3 receptor.

-

Tissue Preparation: Isolated segments of guinea-pig ileum were mounted in organ baths.

-

Procedure:

-

Record the contractile responses of the ileum to cumulative additions of the 5-HT3 receptor agonist, 2-methyl-5-HT.

-

In the presence of increasing concentrations of this compound, repeat the concentration-response curves for 2-methyl-5-HT.

-

Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

-

5-HT4 Receptor Functional Agonism Assay

-

Objective: To determine the agonist potency (pEC50) and intrinsic activity of this compound at the 5-HT4 receptor.

-

Tissue Preparation: Isolated segments of guinea-pig ileum were mounted in organ baths and pre-contracted with an appropriate stimulus.

-

Procedure:

-

Induce relaxation of the pre-contracted ileal strips by cumulative addition of this compound.

-

The concentration of this compound that produces 50% of its maximal relaxation effect is the EC50. The pEC50 is the negative logarithm of the EC50.

-

The intrinsic activity is calculated as the ratio of the maximal response produced by this compound to the maximal response produced by the full agonist, serotonin (5-HT).

-

Signaling Pathways and Experimental Workflows

The dual interaction of this compound with 5-HT3 and 5-HT4 receptors in the gut engages two distinct signaling pathways, leading to its combined anti-emetic and prokinetic effects.

This compound Signaling in Enteric Neurons

Caption: Dual signaling pathways of this compound in an enteric neuron.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological characterization of this compound.

Discussion and Conclusion

The preclinical data for this compound demonstrate its potent and dual activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. The high binding affinity and functional antagonism at the 5-HT3 receptor suggest its potential to mitigate symptoms of nausea and visceral hypersensitivity. Concurrently, its significant agonist activity at the 5-HT4 receptor indicates a capacity to enhance gastrointestinal motility.

The rationale for developing a single molecule with this dual pharmacology is to provide a more comprehensive treatment for complex GI disorders like IBS, where both dysmotility and visceral hypersensitivity are contributing factors. While the development of this compound was ultimately discontinued for reasons that are not publicly available, the compound serves as an important pharmacological tool and a proof-of-concept for the development of multi-target drugs for gastrointestinal diseases. Further research into the downstream signaling and in vivo effects of such dual-acting compounds could provide valuable insights for future drug discovery efforts in gastroenterology.

Disclaimer: This document is intended for informational and research purposes only and is based on publicly available preclinical data. It is not intended to provide medical advice.

Investigational Compound E-3620: A Review of its Potential Role in Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The investigational compound E-3620 was under development by Eisai Co., Ltd. for gastrointestinal disorders. However, its development has been discontinued, and as a result, publicly available data from comprehensive clinical trials is limited. This guide provides a detailed overview of the scientific rationale behind this compound, based on its mechanism of action as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist, and contextualizes its potential applications in gastroenterology.

Introduction: The Serotonergic System in Gastrointestinal Function

The neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is a critical regulator of gastrointestinal (GI) motility, secretion, and sensation.[1][2] A significant portion of the body's serotonin is synthesized and stored in the enterochromaffin cells of the gut mucosa.[1][3] Serotonin exerts its diverse effects by binding to a variety of receptor subtypes. Among these, the 5-HT3 and 5-HT4 receptors are key targets for therapeutic intervention in GI disorders.[4][5]

-

5-HT3 Receptors: These ligand-gated ion channels are primarily located on enteric neurons. Their activation is associated with nausea, bloating, and abdominal pain, as well as increased colonic motility.[4][6]

-

5-HT4 Receptors: These G-protein coupled receptors are also found on enteric neurons and smooth muscle cells. Their stimulation enhances acetylcholine release, leading to increased GI motility and accelerated transit.[7][8]

This compound: A Dual-Action Investigational Agent

This compound was developed as a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist .[9] This dual mechanism of action suggests a therapeutic strategy aimed at simultaneously inhibiting the undesirable effects mediated by 5-HT3 receptor activation and promoting prokinetic effects through 5-HT4 receptor agonism. This approach held promise for the treatment of functional GI disorders characterized by altered motility and visceral hypersensitivity, such as irritable bowel syndrome (IBS) and chronic constipation.

Potential Mechanism of Action and Signaling Pathways

The therapeutic rationale for this compound is rooted in its ability to modulate the serotonergic pathways in the gut.

5-HT3 Receptor Antagonism

By blocking 5-HT3 receptors on afferent spinal and vagal nerve fibers, this compound was expected to reduce visceral pain perception and alleviate symptoms like abdominal cramping and discomfort. Furthermore, antagonism of 5-HT3 receptors in the chemoreceptor trigger zone and on enteric neurons could mitigate nausea and vomiting.

5-HT4 Receptor Agonism

As a 5-HT4 receptor agonist, this compound was designed to stimulate peristalsis and colonic transit.[7][8] This prokinetic effect would be beneficial in conditions such as constipation-predominant IBS (IBS-C) and chronic idiopathic constipation.

The following diagram illustrates the proposed signaling pathway of this compound:

Experimental Protocols

Due to the discontinued development of this compound, detailed experimental protocols from extensive clinical trials are not publicly available. However, based on the investigation of similar agents, the clinical development program for this compound would have likely included the following phases and methodologies:

Preclinical Studies

-

In vitro receptor binding assays: To determine the affinity and selectivity of this compound for human 5-HT3 and 5-HT4 receptors, as well as a panel of other receptors to assess off-target effects.

-

In vivo animal models of GI motility: To evaluate the prokinetic effects of this compound on gastric emptying, small bowel transit, and colonic transit in rodents or other relevant species.

-

Animal models of visceral hypersensitivity: To assess the potential of this compound to reduce pain responses to colorectal distension.

Clinical Trials

-

Phase I Studies:

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

-

Methodology: Double-blind, placebo-controlled, randomized studies.

-

-

Phase II Studies:

-

Objective: To assess the efficacy and dose-response of this compound in patients with specific GI disorders (e.g., IBS-C, chronic constipation).

-

Methodology: Randomized, double-blind, placebo-controlled trials with key endpoints including changes in bowel movement frequency, stool consistency, and abdominal pain scores.

-

-

Phase III Studies:

-

Objective: To confirm the efficacy and safety of this compound in larger patient populations to support regulatory approval.

-

Methodology: Multicenter, randomized, double-blind, placebo-controlled trials with long-term safety follow-up.

-

The following diagram outlines a typical clinical trial workflow for a compound like this compound:

Quantitative Data

As a consequence of the cessation of its development, there is a lack of publicly available, peer-reviewed quantitative data from clinical trials of this compound. Therefore, tables summarizing efficacy endpoints, pharmacokinetic parameters, and safety data cannot be provided at this time.

Conclusion

This compound represented a rational therapeutic approach for the management of certain GI disorders by targeting both 5-HT3 and 5-HT4 receptors. While its development was discontinued, the scientific principles underlying its mechanism of action remain relevant to the ongoing research and development of novel treatments for functional gastrointestinal diseases. Further understanding of the complex serotonergic system in the gut will continue to pave the way for more targeted and effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective | Semantic Scholar [semanticscholar.org]

- 6. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

E-3620 (Mosapride): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3620, more commonly known as Mosapride, is a selective gastroprokinetic agent. It is a substituted benzamide derivative that enhances gastrointestinal motility. This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and the molecular signaling mechanisms of Mosapride, intended for a scientific audience in the field of drug discovery and development.

Chemical Structure and Properties

Mosapride is a racemate with the systematic IUPAC name 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide | [1][2] |

| Synonyms | This compound, AS-4370 | [3] |

| CAS Number | 112885-41-3 (for Mosapride), 112885-42-4 (for Mosapride citrate) | [1][4] |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | [1][2] |

| Molecular Weight | 421.89 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | [3] |

| Melting Point | 151-153 °C | [7] |

Synthesis Pathway

The synthesis of Mosapride can be achieved through several routes, with the core strategy typically involving the coupling of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine. Various patents describe detailed procedures for the preparation of these intermediates and their final condensation.

A common synthetic approach is outlined below:

References

- 1. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:167204 [ebi.ac.uk]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Mosapride citrate | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. CAS 112885-42-4: Mosapride citrate | CymitQuimica [cymitquimica.com]

- 7. 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide [chembk.com]

In Vitro Characterization of E-3620 (Bexicaserin) Receptor Binding: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identifier E-3620 has been associated with multiple molecular entities in scientific literature. Early references describe a compound with dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist activity, primarily investigated for gastrointestinal motility disorders. However, a more recent and extensively characterized molecule, also known under the developmental codes LP352 and AN352, and formally named Bexicaserin, has emerged as a highly selective and potent 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. This guide will focus on the in vitro characterization of Bexicaserin, the selective 5-HT2C agonist, due to the extensive and publicly available data supporting its receptor binding profile and mechanism of action. Bexicaserin is currently under investigation for the treatment of neurological disorders, including developmental and epileptic encephalopathies.[1][2][3]

This document provides a comprehensive overview of the in vitro receptor binding and functional activity of Bexicaserin, including detailed experimental protocols for its characterization and a summary of its binding affinity and functional potency.

Data Presentation: Receptor Binding and Functional Activity

The in vitro pharmacological profile of Bexicaserin has been determined through a series of radioligand binding and functional assays. These studies have demonstrated its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. The quantitative data from these assays are summarized in the table below.

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (% of 5-HT response) |

| Human 5-HT2C | Radioligand Binding | K_i_ | 44 | - |

| Human 5-HT2C | Functional (Gq signaling) | EC_50_ | 3 | >100% (Superagonist) |

| Human 5-HT2A | Radioligand Binding | K_i_ | >10,000 | - |

| Human 5-HT2A | Functional (Gq signaling) | EC_50_ | >10,000 | No significant activity |

| Human 5-HT2B | Radioligand Binding | K_i_ | >10,000 | - |

| Human 5-HT2B | Functional (Gq signaling) | EC_50_ | >10,000 | No significant activity |

Data compiled from publicly available research demonstrating Bexicaserin's >227-fold selectivity for the 5-HT2C receptor.

Signaling Pathway and Experimental Workflow

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5][6] The experimental workflow to characterize a compound like Bexicaserin typically involves an initial binding assay to determine its affinity for the target receptor, followed by a functional assay to measure its ability to activate the receptor's signaling cascade.

5-HT2C Receptor Signaling Pathway

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

Caption: 5-HT2C receptor Gq signaling pathway activated by Bexicaserin.

Experimental Workflow for In Vitro Characterization

The process begins with the preparation of cell membranes from cells expressing the target receptor. These membranes are then used in a competitive binding assay with a radiolabeled ligand to determine the binding affinity (Ki) of the test compound. In parallel, whole cells are used in a functional assay, such as an inositol phosphate accumulation assay, to measure the compound's ability to activate the Gq pathway and determine its potency (EC50) and efficacy.

References

- 1. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive PACIFIC Study Results for Bexicaserin in DEEs [synapse.patsnap.com]

- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]

- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

E-3620: An In-Depth Technical Guide on its Effects on Enteric Nervous System Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3620 is a potent and selective small molecule that exhibits a dual mechanism of action on the enteric nervous system (ENS), acting as both a 5-hydroxytryptamine receptor 3 (5-HT3) antagonist and a 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] The ENS, often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut motility, secretion, and other key physiological functions. Serotonin (5-HT) is a critical neurotransmitter in the ENS, modulating neuronal signaling through various receptor subtypes. The dual activity of this compound on two key serotonin receptors suggests its potential as a therapeutic agent for gastrointestinal disorders characterized by dysmotility. This technical guide provides a comprehensive overview of the known effects of this compound on ENS signaling, including available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Pharmacological Profile of this compound

This compound, developed by Eisai Co., Ltd., has been characterized as a prokinetic agent.[2] Its primary mechanism of action involves the modulation of serotonin signaling pathways within the enteric nervous system.

Quantitative Data on Receptor Interactions

While extensive public data on the preclinical pharmacology of this compound is limited, a key study provides insight into its receptor binding and functional activity. The following table summarizes the available quantitative data for this compound's interaction with 5-HT3 and 5-HT4 receptors.

| Parameter | Receptor | Species | Value |

| Binding Affinity (pKi) | 5-HT3 | Not Specified | 8.8 |

| Functional Antagonism (pA2) | 5-HT3 | Guinea Pig | 8.7 |

| Functional Agonism (pEC50) | 5-HT4 | Guinea Pig | 7.9 |

Data extracted from "The action of E3620, a novel prokinetic agent, at 5-HT3 and 5-HT4 receptors." Further details on the specific assays are provided in the Experimental Protocols section.

Signaling Pathways and Mechanism of Action

This compound's dual activity on 5-HT3 and 5-HT4 receptors allows it to modulate enteric neuron function through two distinct signaling pathways, ultimately influencing gastrointestinal motility.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons. Its activation by serotonin leads to rapid depolarization of the neuronal membrane. By acting as an antagonist, this compound blocks this channel, thereby inhibiting the excitatory effects of serotonin at these specific synapses. This action is thought to contribute to the modulation of visceral sensation and the reduction of certain forms of gut hypermotility.

5-HT4 Receptor Agonism

In contrast to the 5-HT3 receptor, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in enteric neurons is generally associated with enhanced neurotransmitter release and increased neuronal excitability, contributing to prokinetic effects. This compound, as a 5-HT4 receptor agonist, is expected to promote these downstream effects.

Experimental Protocols

The following sections detail the methodologies likely employed to characterize the pharmacological profile of this compound, based on standard practices in the field and the available information.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for 5-HT3 and 5-HT4 receptors.

Methodology:

-

5-HT3 Receptor Binding:

-

Tissue Preparation: Membranes from cells recombinantly expressing the human 5-HT3 receptor or homogenized brain tissue from rodents (e.g., rat cortex) known to have a high density of 5-HT3 receptors would be used.

-

Radioligand: A specific 5-HT3 receptor radioligand, such as [3H]GR65630, would be used.

-

Assay: The assay would involve incubating the prepared membranes with the radioligand in the presence of varying concentrations of this compound.

-

Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

5-HT4 Receptor Binding:

-

Tissue Preparation: Membranes from cells recombinantly expressing the human 5-HT4 receptor or homogenized guinea pig striatum would be prepared.

-

Radioligand: A specific 5-HT4 receptor radioligand, such as [3H]GR113808, would be utilized.

-

Assay and Data Analysis: The procedure would be similar to the 5-HT3 receptor binding assay described above.

-

Functional Assays

Objective: To determine the functional activity (antagonism at 5-HT3 and agonism at 5-HT4 receptors) of this compound.

Methodology:

-

5-HT3 Receptor Functional Antagonism (Guinea Pig Ileum Contraction Assay):

-

Tissue Preparation: A segment of the guinea pig ileum would be isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Assay: Contractions of the ileum would be induced by a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT). The ability of increasing concentrations of this compound to inhibit these agonist-induced contractions would be measured.

-

Data Analysis: The pA2 value, a measure of antagonist potency, would be calculated from the Schild plot analysis of the concentration-response curves.

-

-

5-HT4 Receptor Functional Agonism (Guinea Pig Colon Ascending Contraction Assay):

-

Tissue Preparation: A segment of the guinea pig ascending colon would be prepared and mounted in an organ bath as described above.

-

Assay: The ability of increasing concentrations of this compound to induce contractions of the colonic tissue would be measured.

-

Data Analysis: The EC50 value, the concentration of this compound that produces 50% of the maximal response, would be determined from the concentration-response curve.

-

In Vivo Gastrointestinal Transit Studies

Objective: To evaluate the effect of this compound on gastrointestinal motility in living animals.

Methodology:

-

Animal Model: Rats or mice are commonly used for these studies.

-

Marker Administration: A non-absorbable colored marker (e.g., carmine red or charcoal meal) would be administered orally to the animals.

-

Drug Administration: this compound or a vehicle control would be administered orally or via another appropriate route at a specified time before or after the marker.

-

Measurement: At a predetermined time point after marker administration, the animals are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the marker along the small intestine is measured and expressed as a percentage of the total length of the small intestine (gastric emptying and small intestinal transit). For colonic transit, the distribution of the marker in different segments of the colon can be assessed.

-

Data Analysis: The effect of this compound on the transit time would be compared to the vehicle control group.

Conclusion

This compound represents a compelling pharmacological agent with a dual mechanism of action on the enteric nervous system. Its ability to antagonize 5-HT3 receptors while agonistically stimulating 5-HT4 receptors provides a multi-faceted approach to modulating gastrointestinal function. The available data, though limited in the public domain, suggests a potent and selective profile that warrants further investigation for the treatment of motility disorders. The experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and similar compounds, with the ultimate goal of developing novel and effective therapies for patients with debilitating gastrointestinal conditions. Further research is needed to fully elucidate the intricate effects of this compound on the complex signaling networks of the enteric nervous system.

References

An In-Depth Technical Guide to E-3620: A Promising but Discontinued Prokinetic Agent

An Exclusive Look into the Preclinical Profile of a Novel 5-HT3 Antagonist and 5-HT4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E-3620, a novel compound developed by Eisai Co., Ltd., emerged in the early 1990s as a promising prokinetic agent for digestive system disorders.[1] Its unique pharmacological profile, acting as both a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a 5-hydroxytryptamine-4 (5-HT4) receptor agonist, positioned it as a potentially valuable therapeutic for conditions characterized by impaired gastrointestinal motility.[1] Despite its promising preclinical data, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on the limited available scientific literature.

Introduction: The Rationale for a Dual-Acting Prokinetic Agent

Gastrointestinal motility is a complex process regulated by the enteric nervous system, in which serotonin (5-HT) plays a crucial role. The diverse array of 5-HT receptor subtypes in the gut has made them attractive targets for pharmacological intervention in motility disorders.

-

5-HT3 Receptors: These ligand-gated ion channels are involved in nausea, vomiting, and visceral pain perception. Antagonism of 5-HT3 receptors is a well-established therapeutic strategy for chemotherapy-induced nausea and vomiting. In the context of motility, 5-HT3 receptor activation can inhibit gastrointestinal transit.

-

5-HT4 Receptors: These G-protein coupled receptors are primarily involved in the stimulation of peristalsis and gastric emptying. Agonism of 5-HT4 receptors has been a key mechanism for several prokinetic drugs.

The development of a single molecule with dual activity—antagonism at 5-HT3 receptors and agonism at 5-HT4 receptors—was a rational approach to creating a prokinetic agent with a potentially favorable therapeutic profile. This combination was expected to enhance gastrointestinal transit through 5-HT4 agonism while mitigating potential side effects like nausea and visceral discomfort through 5-HT3 antagonism.

Discovery and Preclinical Development of this compound

This compound was first described in the scientific literature in a 1994 publication from researchers at Eisai Co., Ltd.[2] While specific details regarding the initial synthesis and lead optimization of this compound are not publicly available, this seminal paper laid the groundwork for understanding its pharmacological properties.

Mechanism of Action

This compound's dual action at serotonin receptors was its defining characteristic.[1]

-

5-HT3 Receptor Antagonism: this compound was shown to be a potent antagonist at 5-HT3 receptors. This activity was expected to contribute to an antiemetic effect and potentially reduce visceral hypersensitivity.

-

5-HT4 Receptor Agonism: The compound also demonstrated agonist activity at 5-HT4 receptors, the primary mechanism for its prokinetic effects. This action would be responsible for enhancing gastrointestinal motility and accelerating transit.

Signaling Pathways

The signaling pathways modulated by this compound are central to its pharmacological effects. The following diagrams illustrate the proposed mechanisms of action.

Quantitative Preclinical Data

Detailed quantitative data from the primary 1994 study are not widely accessible. However, based on the nature of such preclinical investigations, the following types of data would have been generated to characterize this compound.

Table 1: Anticipated In Vitro Pharmacological Profile of this compound

| Parameter | 5-HT3 Receptor | 5-HT4 Receptor |

| Binding Affinity (Ki) | Expected to be in the low nanomolar range | Expected to be in the nanomolar range |

| Functional Activity | Antagonist | Agonist |

| Potency (IC50/EC50) | Expected to be in the nanomolar range | Expected to be in the nanomolar range |

Experimental Protocols

While the specific protocols used for this compound are not available, standard pharmacological assays would have been employed to determine its activity at 5-HT3 and 5-HT4 receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Workflow for a Typical Radioligand Binding Assay

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor.

-

5-HT3 Receptor Antagonism: This is often assessed using electrophysiological techniques (e.g., patch-clamp) on cells expressing 5-HT3 receptors or by measuring the inhibition of a 5-HT3-mediated response in isolated tissues.

-

5-HT4 Receptor Agonism: A common method is the guinea pig ileum contraction assay, where the ability of the compound to induce smooth muscle contraction via 5-HT4 receptor activation is measured.

Workflow for a Guinea Pig Ileum Contraction Assay

Development Discontinuation

The development of this compound was discontinued by Eisai Co., Ltd.[1] The specific reasons for this decision have not been publicly disclosed. In drug development, discontinuation can occur for a variety of reasons, including but not limited to:

-

Unfavorable pharmacokinetic properties: Issues with absorption, distribution, metabolism, or excretion.

-

Toxicity findings: Adverse effects observed in preclinical toxicology studies.

-

Lack of efficacy in vivo: The compound may not have the desired effect in animal models of disease.

-

Strategic business decisions: A shift in the company's research and development focus.

Without further information from Eisai, the precise rationale for halting the this compound program remains a matter of speculation.

Conclusion

This compound represented an innovative approach to the treatment of gastrointestinal motility disorders by combining 5-HT3 receptor antagonism with 5-HT4 receptor agonism in a single molecule. The available information, though limited, suggests that it was a potent compound in preclinical studies. The discontinuation of its development highlights the significant challenges inherent in the drug discovery and development process. While this compound itself did not reach the market, the scientific rationale behind its design continues to be relevant in the ongoing search for effective and well-tolerated treatments for functional gastrointestinal disorders. Further insights into the history of this compound would require access to internal documentation from Eisai Co., Ltd., or the publication of a more detailed retrospective on its development.

References

Methodological & Application

Application Notes and Protocols for E-3620 in In Vivo Rodent Models

Disclaimer: The experimental drug E-3620 was a 5-HT3 receptor antagonist and 5-HT4 receptor agonist developed by Eisai Co., Ltd. Its development has been discontinued, and there is a lack of publicly available data regarding its use in in vivo rodent models. The following application notes and protocols are hypothetical and constructed based on the known pharmacology of this compound and established methodologies for in vivo rodent studies in oncology. These are intended to serve as an illustrative guide for researchers and drug development professionals.

Introduction

This compound is a novel small molecule that acts as a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor and an agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] The dual activity of this compound presents a unique therapeutic opportunity. 5-HT3 receptor antagonism is a clinically validated mechanism for the management of chemotherapy-induced nausea and vomiting. Furthermore, emerging preclinical evidence suggests that modulation of serotonergic pathways can impact tumor cell proliferation. Studies have indicated that 5-HT3 and 5-HT4 receptors are expressed in various cancer cell lines, including colon adenocarcinoma, where they may play a role in cell growth.

These application notes provide a hypothetical framework for evaluating the in vivo efficacy of this compound in a rodent xenograft model of human colorectal cancer. The described protocols are based on standard practices in preclinical oncology research.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a HT-29 Human Colorectal Cancer Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 250 | - | -2.5 ± 1.5 |

| This compound | 10 | 1100 ± 180 | 26.7 | -1.8 ± 1.2 |

| This compound | 30 | 750 ± 150 | 50.0 | -2.1 ± 1.8 |

| This compound | 100 | 400 ± 120 | 73.3 | -3.0 ± 2.0 |

| Positive Control (e.g., 5-FU) | 50 | 500 ± 130 | 66.7 | -8.5 ± 3.5 |

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Nude Mice

| Parameter | Value (at 30 mg/kg, p.o.) |

| Cmax (ng/mL) | 850 |

| Tmax (hr) | 1.5 |

| AUC (0-t) (ng*hr/mL) | 4500 |

| Half-life (t1/2) (hr) | 4.2 |

Experimental Protocols

HT-29 Human Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HT-29 xenograft model in nude mice.

Materials:

-

HT-29 human colorectal adenocarcinoma cell line

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control (0.5% methylcellulose)

-

Positive control (e.g., 5-Fluorouracil)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Tumor Implantation:

-

Harvest HT-29 cells during the logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Treatment:

-

Monitor the mice for tumor growth. When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

Administer this compound orally (p.o.) twice daily (BID) at the indicated doses.

-

Administer the vehicle control and positive control according to the same schedule.

-

Treat the animals for 21 consecutive days.

-

-

Monitoring:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each animal twice weekly as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of distress.

-

-

Endpoint:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis, respectively.

-

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in nude mice.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

This compound (formulated in a suitable vehicle)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.

-

Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Mandatory Visualization

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for the in vivo xenograft study.

References

Application Note: Cell-Based Assay for Measuring E-3620 5-HT4 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 4 receptor (5-HT4R) is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions.[1] Consequently, 5-HT4 receptor agonists are of significant therapeutic interest for treating gastrointestinal motility disorders such as chronic constipation.[2][3] E-3620 is a pharmacological agent identified as a 5-HT4 receptor agonist and also a 5-HT3 receptor antagonist.[4][5][6] This application note provides a detailed protocol for a cell-based assay to quantify the agonistic activity of this compound at the human 5-HT4 receptor. The described assay is based on the measurement of intracellular cAMP accumulation in a recombinant cell line.

5-HT4 Receptor Signaling Pathway

Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.[1]

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) based assay for measuring cAMP levels in response to this compound stimulation in a cell line stably expressing the human 5-HT4 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Cell Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable selection antibiotic.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT) or a known selective 5-HT4 agonist.

-

cAMP Assay Kit: A commercially available HTRF cAMP assay kit.

-

384-well white microplates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Cell Culture and Seeding:

-

Culture the cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and adjust the cell density to 1 x 10^6 cells/mL.

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution). Also prepare serial dilutions of the reference agonist.

-

-

Agonist Stimulation:

-

Add 10 µL of the diluted this compound or reference agonist to the respective wells. For control wells, add 10 µL of assay buffer.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit.

-

Add 10 µL of the cAMP-d2 solution to each well.

-

Add 10 µL of the anti-cAMP cryptate solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

-

Data Analysis:

-

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).

-

Data Presentation

The potency of this compound as a 5-HT4 receptor agonist should be determined by its EC50 value and compared to a reference agonist. While a specific EC50 value for this compound from a cell-based assay was not available in the searched literature, the following table provides a template for data presentation and includes representative data for other known 5-HT4 agonists.

| Compound | Assay Type | Cell Line | EC50 (nM) |

| This compound | cAMP Accumulation | HEK293-h5-HT4R | Data Not Available |

| Serotonin (5-HT) | cAMP Accumulation | CHO-h5-HT4R | 3.6 |

| Prucalopride | cAMP Accumulation | CHO-h5-HT4R | 7.9 (pEC50) |

| Tegaserod | cAMP Accumulation | CHO-h5-HT4R | 8.7 (pEC50) |

pEC50 is the negative logarithm of the EC50 value. EC50 values for Prucalopride and Tegaserod are calculated from their respective pEC50 values.

Conclusion

The described cell-based cAMP assay provides a robust and quantitative method for characterizing the agonistic activity of this compound at the 5-HT4 receptor. This protocol can be adapted for high-throughput screening of other potential 5-HT4 receptor agonists and is a critical tool in the drug discovery and development process for novel prokinetic agents. Further studies would be required to obtain and confirm the specific potency of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Research of E-3620

Disclaimer: Information regarding the specific investigational compound "E-3620" is not available in the public domain as of the last update of this document. The following application notes and protocols are therefore based on established general principles for preclinical research of novel small molecule inhibitors targeting common signaling pathways in oncology. These are intended to serve as a template and guide for researchers and drug development professionals. Specific details must be adapted based on the actual physicochemical properties, mechanism of action, and toxicological profile of this compound once this information becomes available.

Introduction

These notes provide a comprehensive overview of the recommended procedures for the preclinical evaluation of this compound, a hypothetical small molecule inhibitor. The protocols outlined below cover essential aspects of in vitro and in vivo studies, including dosage, administration, and assessment of pharmacodynamic and efficacy endpoints.

Quantitative Data Summary

As no specific data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with their experimental data for clear comparison and analysis.

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Target Pathway | IC50 (nM) |

| Example: MCF-7 | Breast Cancer | PI3K/Akt | Data |

| Example: A549 | Lung Cancer | MAPK/ERK | Data |

| Example: U87 MG | Glioblastoma | EGFR | Data |

| Enter Cell Line | Enter Cancer Type | Enter Target Pathway | Enter Data |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodent Models

| Species | Strain | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | C57BL/6 | IV | Data | Data | Data | Data | Data |

| Mouse | C57BL/6 | PO | Data | Data | Data | Data | Data |

| Rat | Sprague-Dawley | IV | Data | Data | Data | Data | Data |

| Rat | Sprague-Dawley | PO | Data | Data | Data | Data | Data |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |

| Example: A549 | Vehicle | e.g., Daily, PO | 0 | Data |

| Example: A549 | This compound (10 mg/kg) | e.g., Daily, PO | Data | Data |

| Example: A549 | This compound (30 mg/kg) | e.g., Daily, PO | Data | Data |

| Enter Model | Enter Group | Enter Schedule | Enter Data | Enter Data |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Target Modulation

Objective: To assess the effect of this compound on the phosphorylation status or expression level of its target protein and downstream effectors.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or milk in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies against the target protein (total and phosphorylated forms) and downstream markers.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Murine Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for implantation

-

This compound formulation

-

Vehicle control

-

Calipers for tumor measurement

-

Scale for body weight measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

-

Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a hypothetical signaling pathway that a small molecule inhibitor like this compound might target, and a typical preclinical experimental workflow.